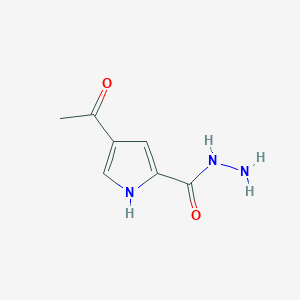

4-acetyl-1H-pyrrole-2-carbohydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-acetyl-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4(11)5-2-6(9-3-5)7(12)10-8/h2-3,9H,8H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYAAHSFYODHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework of Pyrrole Based Hydrazides in Medicinal Chemistry Research

Significance of the Pyrrole (B145914) Heterocycle in Drug Discovery and Development

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in the field of medicinal chemistry. Its prevalence in both natural products and synthetic drugs underscores its importance as a "privileged scaffold". nih.gov This significance can be attributed to several key factors:

Presence in Marketed Drugs: The pyrrole nucleus is a core structural component in a variety of FDA-approved drugs, demonstrating its clinical relevance. researchgate.net A notable example is Atorvastatin, a widely prescribed medication for lowering cholesterol. ajgreenchem.com Other examples include Sunitinib, an anticancer agent, and Ketorolac, a non-steroidal anti-inflammatory drug (NSAID). ajgreenchem.commdpi.com

Broad Spectrum of Biological Activities: Pyrrole derivatives have been shown to exhibit a wide array of pharmacological effects. nih.gov These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ekb.egnih.gov This versatility makes the pyrrole scaffold an attractive starting point for the development of new therapeutic agents. smolecule.com

Pharmacophoric Features: The pyrrole ring's unique electronic and structural properties allow it to interact with various biological targets. The nitrogen atom can act as a hydrogen bond donor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions, all of which are crucial for drug-receptor binding. ajgreenchem.com

The following table provides examples of marketed drugs containing the pyrrole scaffold and their therapeutic applications.

| Drug Name | Therapeutic Application |

| Atorvastatin | Cholesterol-lowering |

| Sunitinib | Anticancer |

| Ketorolac | Anti-inflammatory, Analgesic |

| Tolmetin | Anti-inflammatory (for arthritis) |

The Carbohydrazide (B1668358) Moiety as a Privileged Scaffold in Bioactive Compounds

The carbohydrazide group (-CONHNH2) and its derivatives, particularly hydrazones (-CONH-N=CH-), are recognized as important pharmacophores in medicinal chemistry. nih.gov This functional group is a key building block for the synthesis of various heterocyclic compounds and contributes significantly to the biological profile of a molecule. nih.gov

Key attributes of the carbohydrazide moiety include:

Diverse Pharmacological Properties: Compounds containing a carbohydrazide or hydrazone functionality have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor effects. ijpsr.commdpi.com

Coordination and Chelating Properties: The nitrogen and oxygen atoms in the carbohydrazide group can act as chelation sites for metal ions, a property that can be exploited in the design of certain types of therapeutic agents.

Synthetic Versatility: The carbohydrazide group is a versatile synthetic intermediate. It readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives, allowing for the facile generation of diverse chemical libraries for biological screening. nih.gov

The following table summarizes the diverse biological activities associated with compounds containing the carbohydrazide moiety.

| Biological Activity |

| Antibacterial |

| Antifungal |

| Antiviral |

| Anticancer |

| Anti-inflammatory |

| Antitubercular |

Positioning of 4-acetyl-1H-pyrrole-2-carbohydrazide within the Landscape of Pyrrole Hydrazide Chemistry

The compound this compound is a specific example of a molecule that combines the pharmacologically significant pyrrole ring with the versatile carbohydrazide functional group. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical structure allows for informed hypotheses regarding its synthesis and potential biological relevance.

The synthesis of the parent compound, 1H-pyrrole-2-carbohydrazide, has been reported and is typically achieved through the reaction of an ester precursor, such as ethyl 1H-pyrrole-2-carboxylate, with hydrazine (B178648) hydrate (B1144303). nih.gov The introduction of an acetyl group at the 4-position of the pyrrole ring would likely involve a Friedel-Crafts acylation reaction on a suitable pyrrole starting material.

Based on the known biological activities of related pyrrole-hydrazide derivatives, it is plausible that this compound could be investigated for a range of therapeutic applications. For instance, Schiff bases derived from 1H-pyrrole-2-carbohydrazide have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic properties. rjptonline.orgcabidigitallibrary.org The presence of the acetyl group in this compound could modulate the electronic properties and steric bulk of the molecule, potentially influencing its interaction with biological targets and leading to a unique activity profile.

Further research into the synthesis and biological evaluation of this compound and its derivatives would be necessary to fully elucidate its potential within the field of medicinal chemistry. Such studies would contribute to a deeper understanding of the structure-activity relationships of this class of compounds and could lead to the discovery of novel therapeutic agents.

Synthetic Methodologies for 4 Acetyl 1h Pyrrole 2 Carbohydrazide and Its Derivatives

General Synthetic Approaches to Pyrrole-2-carbohydrazides

The creation of pyrrole-2-carbohydrazides is a critical step in the synthesis of more complex molecules. The following sections detail established methods for this conversion.

Hydrazinolysis of Pyrrole (B145914) Carboxylic Esters

A prevalent and direct method for the synthesis of pyrrole-2-carbohydrazides is the hydrazinolysis of their corresponding pyrrole carboxylic esters. nih.govresearchgate.netfigshare.com This nucleophilic acyl substitution reaction involves the treatment of a pyrrole-2-carboxylate ester with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired carbohydrazide (B1668358).

The reaction is typically carried out by refluxing the ethyl ester with hydrazine hydrate in an alcohol solvent, such as ethanol. nih.gov This process is generally efficient and provides the target hydrazides in good yield and purity under mild conditions. researchgate.netfigshare.com For instance, 1H-pyrrole-2-carbohydrazide can be successfully obtained from the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate. nih.gov

| Reactant | Reagent | Solvent | Condition | Product | Reference |

| Pyrrole Carboxylic Ester | Hydrazine Hydrate | Ethanol | Reflux | Pyrrole-2-carbohydrazide | nih.gov |

One-Pot and Facile Synthesis Protocols for Pyrrole Carboxamide and Carbohydrazide Analogues

In the pursuit of efficiency and sustainability, one-pot synthesis protocols have emerged as powerful tools in organic chemistry. These methods allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. One such approach involves an electrocyclization/oxidation sequence to produce pyrrole-2-carboxylates and -carboxamides from chalcones and glycine (B1666218) esters or amides. organic-chemistry.orgnih.gov

Another innovative one-pot method facilitates the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones through a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimide, followed by oxidation. chemistryviews.org These diones can then be transformed into polysubstituted pyrroles. Furthermore, a non-traditional approach for synthesizing pyrrole carboxamides from pyrrole carboxaldehyde and formamides or amines has been developed, utilizing catalytic amounts of nBu4NI and TBHP as oxidants. rsc.org This method is notable for its operational simplicity and the use of inexpensive reagents under mild conditions. rsc.org

Precursor Chemistry: Synthesis of Substituted Pyrroles and Related Intermediates (e.g., 4-Acetyl-1H-pyrrole-2-carbaldehyde)

Vilsmeier-Haack and Friedel-Crafts Reactions in Pyrrole Functionalization

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the formylating agent. ijpcbs.comrsc.org This electrophilic substitution reaction generally occurs at the most electron-rich position of the pyrrole ring. ijpcbs.com

The Friedel-Crafts acylation is another cornerstone of aromatic functionalization, allowing for the introduction of acyl groups onto the pyrrole nucleus. youtube.com This reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride. acs.orgnih.gov The regioselectivity of Friedel-Crafts acylation on pyrroles can be influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. nih.gov For instance, the acylation of N-p-toluenesulfonylpyrrole can yield a mixture of 2- and 3-acylpyrroles, with the product ratio being dependent on the Lewis acid used. nih.gov

A one-pot synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde has been achieved through a sequential Vilsmeier-Haack formylation and Friedel-Crafts acylation. nih.gov This process begins with the formylation of pyrrole, followed by the in-situ acylation with acetyl chloride in the presence of aluminum chloride. nih.gov

| Reaction | Substrate | Reagents | Key Features | Product | References |

| Vilsmeier-Haack | Pyrrole | DMF, POCl3 | Formylation of electron-rich rings | Pyrrole-2-carbaldehyde | ijpcbs.comorganic-chemistry.org |

| Friedel-Crafts | Pyrrole | Acetyl chloride, AlCl3 | Acylation of aromatic rings | 2-Acetylpyrrole | youtube.comacs.org |

| One-pot Vilsmeier-Haack/Friedel-Crafts | Pyrrole | DMF, Oxalyl chloride, Acetyl chloride, AlCl3 | Sequential formylation and acylation | 4-acetyl-1H-pyrrole-2-carbaldehyde | nih.gov |

Bromination and Esterification of Pyrrole Carboxylic Acids

Bromination of the pyrrole ring is a common strategy to introduce a functional handle for further transformations. The reactivity and regioselectivity of bromination depend on the substituents already present on the pyrrole ring and the brominating agent used. For instance, bromination of pyrrole derivatives can be achieved using systems like DMSO/HBr. researchgate.net The bromination of pyrrole-2-carboxylates can lead to a mixture of mono- and di-brominated products. cdnsciencepub.com

Esterification of pyrrole carboxylic acids is a fundamental transformation often required to protect the carboxylic acid group or to prepare it for subsequent reactions like hydrazinolysis. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst or thionyl chloride, are applicable to pyrrole carboxylic acids. For example, N-pyrrolylcarboxylic acid can be converted to its ethyl ester by treatment with thionyl chloride in dry ethanol. nih.gov

Advanced Synthetic Strategies for Functionalized Derivatives of 4-acetyl-1H-pyrrole-2-carbohydrazide

The development of advanced synthetic strategies allows for the creation of a diverse range of functionalized derivatives of this compound. These methods often focus on regioselective reactions and the introduction of various substituents to explore their structure-activity relationships.

One approach involves the synthesis of novel pyrrole-based hydrazones by reacting a pyrrole hydrazide with various substituted pyrrole aldehydes. nih.gov This condensation reaction provides a straightforward route to a library of derivatives with potential biological activities. The initial carbohydrazide is prepared through the selective hydrazinolysis of the corresponding N-pyrrolylcarboxylic acid ethyl ester. nih.gov

Furthermore, the polyfunctional nature of substituted pyrroles allows for selective transformations of different functional groups. For instance, the chemoselectivity of reactions on polyfunctional pyrroles, such as those containing both aldehyde and carboxylic acid functionalities, has been investigated to synthesize a variety of new heterocyclic compounds.

Condensation Reactions to Form Hydrazones (Schiff Bases)

A primary and extensively utilized reaction involving the carbohydrazide moiety is its condensation with various aldehydes and ketones to form hydrazones, also known as Schiff bases. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.

The general procedure involves dissolving this compound and a molar equivalent of the desired aldehyde or ketone in a suitable solvent, such as ethanol, methanol, or glacial acetic acid. nih.govnih.gov Often, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the reaction. ajgreenchem.com The mixture is typically stirred and heated under reflux for a period ranging from 30 minutes to several hours, with the reaction progress monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the resulting hydrazone often precipitates from the solution upon cooling and can be isolated by filtration and purified by recrystallization. nih.govnih.gov

This methodology allows for the synthesis of a diverse library of hydrazone derivatives by varying the structure of the aldehyde or ketone reactant. Aromatic, heterocyclic, and aliphatic aldehydes and ketones can all be employed to introduce different structural motifs onto the core molecule. For instance, reacting the parent carbohydrazide with substituted pyrrole aldehydes, dihydroxybenzaldehydes, or other aromatic aldehydes leads to the formation of complex hydrazone structures. nih.govnih.gov

| Hydrazide Precursor | Aldehyde/Ketone Reactant | Resulting Hydrazone (Schiff Base) Structure | Reference |

|---|---|---|---|

| N-pyrrolylcarbohydrazide | ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Pyrrole-pyrrole linked hydrazone | nih.gov |

| Isonicotinic hydrazide | 2,3-dihydroxybenzaldehyde | N'-(2,3-dihydroxybenzylidene)isonicotinohydrazide | nih.gov |

| 4-aminobenzhydrazide | 2,4-dihydroxybenzaldehyde | 4-amino-N'-(2,4-dihydroxybenzylidene)benzohydrazide | nih.gov |

| Malonohydrazide | Various aromatic aldehydes | Bis-Schiff bases of malonohydrazide | researchgate.net |

Introduction of Diverse Substituents on the Pyrrole Ring and Hydrazide Moiety

The structural framework of this compound can be further modified by introducing various substituents onto either the pyrrole ring or the hydrazide moiety. These modifications are crucial for tuning the molecule's chemical properties.

Substitution on the Hydrazide Moiety: The hydrazide group itself can be further functionalized. For example, new N'-substituted derivatives can be synthesized. A common method is the reaction of the parent hydrazide with substituted carboxylic acids in the presence of a coupling agent. For instance, reacting a pyrrole-containing benzohydrazide (B10538) with various substituted phenylacetic acids using a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) yields N'-acetylated hydrazide derivatives. nih.gov This approach allows for the introduction of a wide range of arylacetyl groups to the terminal nitrogen of the hydrazide.

Another route for modification involves reacting the hydrazide with different isothiocyanates. This reaction typically leads to the formation of thiosemicarbazide (B42300) derivatives, which can serve as intermediates for further cyclization reactions. ajgreenchem.com

Substitution on the Pyrrole Ring: While the existing acetyl group at the 4-position provides a point of functionality, other positions on the pyrrole ring can also be substituted, although this is often accomplished during the synthesis of the pyrrole ring itself, prior to the formation of the carbohydrazide. Synthetic strategies for building substituted pyrrole rings are well-established and allow for the placement of various functional groups such as alkyl, aryl, or halogen moieties at different positions on the heterocyclic core. mdpi.com These pre-functionalized pyrrole esters can then be converted to the corresponding carbohydrazides via hydrazinolysis, which involves heating the ester with hydrazine hydrate. nih.govresearchgate.net

| Hydrazide Precursor | Reactant | Reaction Type | Resulting Derivative | Reference |

|---|---|---|---|---|

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | Substituted phenyl acetic acids | Amide coupling (HBTU/DIPEA) | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | nih.gov |

| 4-(1H-pyrrol-1-yl)benzohydrazide | Substituted phenoxyacetyl chlorides | Acylation | N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | researchgate.net |

| 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | Isothiocyanates | Addition | Benzimidazole thiosemicarbazides | ajgreenchem.com |

Cyclization Reactions Utilizing the Carbohydrazide Functionality for Novel Heterocyclic Systems

The carbohydrazide functionality is a key synthon for constructing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These cyclization reactions transform the linear hydrazide structure into a new cyclic system, significantly altering the molecule's shape and properties.

Synthesis of 1,3,4-Oxadiazoles: One common pathway to 1,3,4-oxadiazoles involves a two-step process starting from the hydrazide. First, the hydrazide is reacted with carbon disulfide in a basic medium (like potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then cyclized by heating with a dehydrating agent, such as concentrated sulfuric acid, or by reacting with reagents like hydrazine hydrate to eliminate hydrogen sulfide (B99878) and form the oxadiazole ring. researchgate.net Alternatively, hydrazone derivatives can be cyclized into oxadiazine systems by heating with acetic anhydride. researchgate.net

Synthesis of 1,2,4-Triazoles: The intermediate dithiocarbazate salt formed in the oxadiazole synthesis can also be a precursor for 1,2,4-triazoles. When this salt is refluxed with hydrazine hydrate, a cyclization reaction occurs that preferentially forms a 4-amino-5-mercapto-1,2,4-triazole ring instead of the oxadiazole. researchgate.net

Synthesis of Other Heterocyclic Systems: The reactivity of the pyrrole core, in conjunction with appended functional groups, can lead to more complex fused heterocyclic systems. For example, 4-acyl-1H-pyrrole-2,3-diones, which are structurally related to the target compound, can undergo hetero-Diels-Alder reactions with cyanamides to form fused 4H-1,3-oxazine systems. nih.govresearchgate.netmdpi.com Similarly, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic cyclization with hydrazine to yield fused pyrrolopyrazinone derivatives. beilstein-journals.org These examples illustrate the potential for using the pyrrole and carbohydrazide moieties as scaffolds for building diverse and complex heterocyclic architectures.

| Starting Material | Key Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 4-pyrrol-1-yl benzoic acid hydrazide | 1. CS₂/KOH; 2. H₂SO₄ | 5-substituted-2-thiol-1,3,4-oxadiazole | researchgate.net |

| 4-pyrrol-1-yl benzoic acid hydrazide | 1. CS₂/KOH; 2. Hydrazine hydrate | 5-substituted-4-amino-1,2,4-triazolin-3-thione | researchgate.net |

| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine | Pyrrolopyrazinone | beilstein-journals.org |

| 4-Acyl-1H-pyrrole-2,3-diones | Cyanamides | 4H-1,3-Oxazine | nih.govresearchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) |

| N,N-diisopropylethylamine (DIPEA) |

| 4-amino-5-mercapto-1,2,4-triazole |

| 4-amino-N'-(2,4-dihydroxybenzylidene)benzohydrazide |

| 4-aminobenzhydrazide |

| Acetic anhydride |

| Carbon disulfide |

| Ethanol |

| ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |

| Glacial acetic acid |

| Hydrazine hydrate |

| Isonicotinic hydrazide |

| Malonohydrazide |

| Methanol |

| N'-(2,3-dihydroxybenzylidene)isonicotinohydrazide |

| Potassium hydroxide |

| Sulfuric acid |

| 2,3-dihydroxybenzaldehyde |

| 2,4-dihydroxybenzaldehyde |

| 1,3,4-oxadiazole |

| 1,2,4-triazole |

| 4H-1,3-oxazine |

| pyrrolopyrazinone |

Chemical Characterization Techniques in Pyrrole Hydrazide Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. For 4-acetyl-1H-pyrrole-2-carbohydrazide, both ¹H NMR and ¹³C NMR spectra would be essential for structural confirmation.

In the ¹H NMR spectrum, specific signals (resonances) correspond to each unique proton in the molecule. The chemical shift (δ) of these signals indicates the electronic environment of the protons. For instance, the protons on the pyrrole (B145914) ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. researchgate.net The proton of the pyrrole N-H group is often broad and appears further downfield. nih.gov Signals for the hydrazide moiety (-CONHNH₂) would include a broad singlet for the -NH proton and another for the -NH₂ protons. nih.gov The sharp singlet for the three protons of the acetyl group's methyl (-CH₃) would likely be found in the upfield region, around 2.0-2.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal. The spectrum would be expected to show signals for the two carbonyl carbons (one from the acetyl group and one from the hydrazide), which are typically found in the highly deshielded region of 160-180 ppm. The four carbons of the pyrrole ring would have characteristic shifts, and the methyl carbon of the acetyl group would appear at the most upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrrole N-H | ~11.5 (broad singlet) | - |

| Pyrrole C3-H | ~7.0 (doublet) | ~110 |

| Pyrrole C5-H | ~6.8 (doublet) | ~115 |

| Acetyl C=O | - | ~192 |

| Hydrazide C=O | - | ~160 |

| Acetyl CH₃ | ~2.4 (singlet) | ~27 |

| Hydrazide CONH | ~9.5 (broad singlet) | - |

| Hydrazide NH₂ | ~4.5 (broad singlet) | - |

| Pyrrole C2 | - | ~125 |

| Pyrrole C4 | - | ~130 |

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber), causing its bonds to vibrate.

The FT-IR spectrum of this compound would display several key absorption bands confirming its structure. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the pyrrole ring and the hydrazide group. nih.gov The spectrum would also be characterized by two distinct carbonyl (C=O) stretching bands. The C=O of the acetyl group would appear around 1660-1680 cm⁻¹, while the amide C=O of the hydrazide group (Amide I band) would be expected in the range of 1630-1660 cm⁻¹. nih.gov The N-H bending vibration of the amide (Amide II band) typically appears around 1550-1570 cm⁻¹. nih.gov Stretching vibrations for C-H bonds in the pyrrole ring and the methyl group would also be present.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrrole & Hydrazide) | Stretching | 3200 - 3400 |

| C-H (Aromatic/Aliphatic) | Stretching | 2900 - 3100 |

| C=O (Acetyl Ketone) | Stretching | ~1670 |

| C=O (Hydrazide, Amide I) | Stretching | ~1640 |

| N-H (Hydrazide, Amide II) | Bending | ~1560 |

| C-N | Stretching | 1200 - 1400 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₇H₉N₃O₂), the exact molecular weight can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The monoisotopic mass of the compound is 167.0695 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the molecule would likely be observed as a protonated molecular ion [M+H]⁺ at m/z 168.0773. Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide further structural proof, showing characteristic losses of fragments such as the hydrazino group (-NHNH₂) or the acetyl group (-COCH₃).

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Monoisotopic Mass | 167.0695 Da |

| Predicted [M+H]⁺ (m/z) | 168.0773 |

| Predicted [M+Na]⁺ (m/z) | 190.0592 |

| Predicted [M+K]⁺ (m/z) | 206.0332 |

UV-Visible Spectroscopy Applications

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to electronic transitions, typically from π to π* orbitals in conjugated systems. The pyrrole ring is an aromatic heterocycle and exhibits characteristic π-π* transitions. researchgate.net

The spectrum of this compound is expected to show absorption maxima (λ_max) in the UV region. The presence of the acetyl and carbohydrazide (B1668358) groups, which are chromophores conjugated with the pyrrole ring, would likely cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyrrole. The precise λ_max would depend on the solvent used, but characteristic absorption bands reflecting the conjugated system would be expected.

Table 4: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) |

| π → π | ~250 - 300 |

| n → π | ~300 - 350 |

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a chemical reaction and check the purity of the product. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The compound travels up the plate at a specific rate, resulting in a characteristic retention factor (R_f) value. A pure compound should ideally show a single spot on the TLC plate.

Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used, but it may be less suitable for a polar and potentially thermally labile compound like a hydrazide. More commonly, High-Performance Liquid Chromatography (HPLC) would be employed for purity assessment. Using a suitable column (e.g., C18) and mobile phase, HPLC can separate the target compound from any impurities, and the purity can be quantified by integrating the peak area. Purification of the final product is often achieved using column chromatography over silica gel. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close match (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the compound's elemental composition and supports the proposed molecular formula.

Table 5: Theoretical Elemental Composition of this compound (C₇H₉N₃O₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 50.30% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.43% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 25.14% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 19.15% |

| Total | 167.168 | 100.00% |

Pre Clinical Biological Activity Investigations of 4 Acetyl 1h Pyrrole 2 Carbohydrazide and Analogues

Antimicrobial Activity Studies

The antimicrobial potential of 4-acetyl-1H-pyrrole-2-carbohydrazide and its related compounds has been extensively explored, demonstrating efficacy against a range of pathogenic bacteria and fungi.

Pyrrole (B145914) derivatives have shown notable antibacterial activity. nih.gov For instance, certain pyrrole-based compounds have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

Studies have identified specific structural features that contribute to the antibacterial potency of these molecules. For example, the introduction of certain substituents on the pyrrole ring has been shown to enhance activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes.

| Compound/Analogue | Target Microorganism | Observed Activity |

|---|---|---|

| Pyrrole derivatives | Staphylococcus aureus | Active |

| Pyrrole derivatives | Escherichia coli | Active |

| Pyrrole derivatives | Bacillus subtilis | Active |

In addition to their antibacterial properties, pyrrole carbohydrazide (B1668358) analogues have demonstrated significant antifungal activity. nih.gov Research has highlighted their efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger.

The antifungal action of these compounds is often attributed to their ability to disrupt fungal cell membrane integrity or inhibit key enzymes involved in fungal growth and replication. Structure-activity relationship studies have indicated that modifications to the carbohydrazide moiety can modulate the antifungal spectrum and potency. For example, a pyrrole derivative containing a 4-hydroxyphenyl ring was found to be highly active against C. albicans. jmcs.org.mx

| Compound/Analogue | Target Fungi | Observed Activity |

|---|---|---|

| Pyrrole derivative with 4-hydroxyphenyl ring | Candida albicans | Highly Active |

| Pyrrole derivatives | Aspergillus niger | Active |

A significant area of investigation for pyrrole derivatives has been their potential as antitubercular agents. Several studies have reported the synthesis of pyrrole-containing compounds with promising activity against Mycobacterium tuberculosis. nih.gov

A key molecular target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II). drugbank.comfrontiersin.org Inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. drugbank.com Pyrrolyl pyrazoline carbaldehydes, for example, have been designed as potent InhA inhibitors, with some derivatives showing high activity against the H37Rv strain of M. tuberculosis. nih.gov One such compound demonstrated a minimum inhibitory concentration (MIC) value of 3.125 µg/ml. nih.gov

| Compound/Analogue | Target Organism | Enzyme Target | MIC (µg/ml) |

|---|---|---|---|

| Pyrrolyl pyrazoline carbaldehyde (4i) | M. tuberculosis H37Rv | InhA (Enoyl-Acyl Carrier Protein Reductase) | 3.125 |

| Pyrrolyl pyrazoline carbaldehyde (4g) | M. tuberculosis H37Rv | InhA (Enoyl-Acyl Carrier Protein Reductase) | 6.25 |

| Pyrrolyl pyrazoline carbaldehyde (4h) | M. tuberculosis H37Rv | InhA (Enoyl-Acyl Carrier Protein Reductase) | 6.25 |

Anti-inflammatory Activity Profiling in Preclinical Models

The anti-inflammatory properties of this compound analogues have been evaluated in various preclinical models. nih.gov These compounds have shown the ability to mitigate inflammatory responses, suggesting their potential as treatments for inflammatory disorders.

The mechanism underlying their anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Some pyrrole derivatives have demonstrated selective inhibition of COX-2, which is an attractive feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comunina.it In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed the anti-inflammatory efficacy of certain pyrrole compounds. mdpi.commdpi.com

Analgesic Activity Profiling in Preclinical Models

In conjunction with their anti-inflammatory effects, many pyrrole derivatives exhibit significant analgesic properties. researchgate.net Preclinical assessments using models of pain, such as the tail-flick and formalin tests in rodents, have demonstrated the pain-relieving capabilities of these compounds. researchgate.net

The analgesic action is often correlated with their anti-inflammatory activity, particularly the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. unina.it However, other mechanisms may also contribute to their antinociceptive effects. The dual anti-inflammatory and analgesic profile makes these compounds promising candidates for the management of pain associated with inflammatory conditions.

Anticancer Activity Screening and Selectivity Studies

The anticancer potential of this compound and its analogues represents a rapidly evolving area of research. nih.gov Numerous studies have screened these compounds against a variety of human tumor cell lines, revealing significant cytotoxic and antiproliferative effects. nih.gov For instance, a novel pyrrole hydrazone, compound 1C, showed selective and potent antiproliferative activity against human melanoma cells (SH-4) with an IC50 value of 44.63 ± 3.51 μM. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov

The mechanisms of anticancer action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell growth and survival. nih.gov Selectivity studies are crucial in this context, aiming to identify compounds that are more toxic to cancer cells than to normal cells, thereby minimizing potential side effects. Some pyrrole derivatives have shown promising selectivity, warranting further investigation as potential cancer chemotherapeutic agents.

| Compound/Analogue | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| Pyrrole hydrazone 1C | Human melanoma (SH-4) | IC50 | 44.63 ± 3.51 μM |

| Pyrrole hydrazone 1B | Human melanoma (SH-4) | Selectivity Index (SI) | 2.11 |

| Pyrrole hydrazone 1C | Human melanoma (SH-4) | Selectivity Index (SI) | 3.83 |

Antioxidant Activity Assessments

The antioxidant potential of compounds is frequently evaluated using a variety of in vitro assays that measure their ability to scavenge free radicals or chelate pro-oxidant metal ions. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. zastita-materijala.orge3s-conferences.orgresearchgate.net

Although specific data for this compound is not available, studies on various pyrrole hydrazone and carbohydrazide derivatives indicate that this class of compounds possesses notable antioxidant properties. For instance, a series of novel N-pyrrolylhydrazide hydrazones were synthesized and evaluated for their radical scavenging activity using DPPH and ABTS tests. srce.hrresearchgate.net Similarly, dihydropyrazole-carbohydrazide derivatives have demonstrated significant antioxidant activity, with some compounds exhibiting efficacy comparable to the standard antioxidant ascorbic acid. mdpi.com The antioxidant capacity of these molecules is often attributed to the presence of the hydrazone functional group, which can donate a hydrogen atom to neutralize free radicals. researchgate.net

The general findings from studies on analogous compounds are summarized in the interactive data table below, which showcases the antioxidant potential of various pyrrole and carbohydrazide derivatives.

Antioxidant Activity of Selected Pyrrole and Carbohydrazide Analogues

| Compound Type | Assay | Activity/Observation | Reference |

|---|---|---|---|

| N-pyrrolylhydrazide hydrazones | DPPH, ABTS | Demonstrated radical scavenging activity. | srce.hrresearchgate.net |

| Dihydropyrazole-carbohydrazide derivatives | DPPH | Exhibited antioxidant activities comparable to ascorbic acid, with IC50 values in the range of 16–38 μM. | mdpi.com |

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a potent radical scavenger. | rsc.org |

Broader Enzyme Inhibition Studies and Molecular Targets

The structural framework of this compound suggests its potential as an inhibitor for various enzymes, a hypothesis supported by extensive research on related heterocyclic compounds. Enzymes such as carbonic anhydrases (CAs) and others have been identified as potential targets for pyrrole and carbohydrazide derivatives.

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in numerous physiological processes. nih.govfrontiersin.org Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govfrontiersin.org Numerous studies have focused on the development of CA inhibitors based on various heterocyclic scaffolds. For example, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes. nih.gov Similarly, novel pyrazole-carboxamides bearing a sulfonamide moiety have been evaluated as potent CA inhibitors. nih.gov Molecular docking studies often accompany these investigations to elucidate the binding interactions between the inhibitors and the active site of the enzyme. nih.govmdpi.comresearchgate.netnih.gov

While direct inhibition data for this compound against specific enzymes is not documented, the following interactive table summarizes the enzyme inhibitory activities of structurally related compounds, providing insight into the potential molecular targets for this class of molecules.

Enzyme Inhibition by Analogues of this compound

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 4-(dihydropyrazol-1-yl) benzenesulfonamides | Carbonic Anhydrase I & II (hCA I & II) | Compounds exhibited Ki values in the nanomolar range against both isoforms. | nih.gov |

| Substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides | Carbonic Anhydrase II & VII (hCA II & VII) | Demonstrated selective inhibition of these brain-associated isoforms. | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Human and Mycobacterial Carbonic Anhydrases | Displayed potent inhibition against hCA I, hCA II, hCA VII, and mycobacterial CAs. | mdpi.com |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP Reductase and DHFR | Exhibited appreciable action against these enzymes, suggesting antibacterial potential. | mdpi.comresearchgate.net |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities within Biological Receptors (e.g., Sterol 14α-demethylase, Enoyl-Acyl Carrier Protein Reductase)

Molecular docking studies on analogs of 4-acetyl-1H-pyrrole-2-carbohydrazide have shown promise in predicting their interactions with key microbial enzymes, suggesting potential therapeutic applications.

Sterol 14α-demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of ergosterol, a vital molecule for fungal cell membranes, making it a primary target for antifungal drugs. acgpubs.org Docking studies performed on substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues revealed a spontaneous binding ability within the active site of sterol 14α-demethylase. These studies indicated that the compounds could inhibit the enzyme, suggesting a potential mechanism for antifungal activity. acgpubs.org

Enoyl-Acyl Carrier Protein Reductase (InhA): As a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, InhA is a validated target for antitubercular drugs. nih.govwikipedia.org Docking simulations of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which share the core hydrazide structure, have been performed to evaluate their binding affinity for InhA. nih.govresearchgate.net The results, measured by docking scores, indicated strong binding interactions within the enzyme's active site, with total scores ranging from 4.44 to 6.73 kcal/mol. nih.govresearchgate.net These findings suggest that pyrrole-based hydrazides can effectively fit into the binding pocket of InhA, highlighting their potential as antitubercular agents. nih.govresearchgate.netnih.gov

| Compound Series | Target Enzyme | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | InhA | 4.44–6.73 | nih.govresearchgate.net |

| Pyrrolyl Pyrazoline Carbaldehydes | InhA | - | nih.gov |

Ligand-Protein Interaction Analysis

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govyoutube.comvolkamerlab.org

In studies of pyrrolyl pyrazoline carbaldehydes targeting Enoyl-ACP Reductase (InhA), specific interactions were identified. The most potent compounds formed hydrogen bonds with key amino acid residues MET98 and TYR158, as well as with the NAD+ cofactor, fitting snugly within the binding pocket. nih.gov Similarly, analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives revealed interactions with amino acid residues ARG60, ARG32, and GLN28. nih.gov These interactions are crucial for the stable binding and subsequent inhibition of the enzyme. osti.gov For this compound, the hydrazide moiety, the acetyl group's carbonyl oxygen, and the pyrrole's N-H group are all capable of acting as hydrogen bond donors or acceptors, suggesting they would play a pivotal role in forming specific, stabilizing interactions with receptor active sites.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and reactivity. researchgate.netrsc.org

Conformational Analysis and Stability

For molecules with rotatable bonds, like 2-acylpyrroles, DFT calculations are essential for determining the most stable three-dimensional arrangements, or conformations. longdom.orgresearchgate.net Studies on 2-acylpyrroles have predicted two stable rotameric forms: the syn-conformer and the anti-conformer, referring to the orientation of the carbonyl group relative to the pyrrole N-H group. longdom.orgresearchgate.net DFT calculations consistently show that the syn-conformer, where the C=O and N-H groups are on the same side, is more stable. longdom.orgresearchgate.net This stability is partly due to the molecule's ability to form favorable intermolecular interactions in this arrangement. longdom.orgmdpi.com For this compound, similar conformational possibilities exist around the C-C bonds connecting the acetyl and carbohydrazide (B1668358) groups to the pyrrole ring. DFT would be the method of choice to calculate the rotational energy barriers and identify the global minimum energy structure, which is critical for understanding its interaction with biological targets. researchgate.net

Elucidation of Intramolecular Hydrogen Bonding and Intermolecular Interactions

The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in 2-acylpyrroles makes them prime candidates for forming strong hydrogen bonds. longdom.orgresearchgate.net DFT calculations, combined with experimental methods like FT-IR spectroscopy, have shown that these molecules have a strong tendency to form centrosymmetric cyclic dimers. longdom.orgresearchgate.net These dimers are held together by two equivalent N-H···O=C intermolecular hydrogen bonds. longdom.orgmdpi.com This dimerization stabilizes the syn-conformation. longdom.orgresearchgate.net

Intramolecular hydrogen bonds can also play a crucial role in stabilizing a molecule's conformation and influencing its planarity. rsc.orgnih.govnih.govmdpi.com In this compound, an intramolecular hydrogen bond could potentially form between the hydrazide N-H and the acetyl C=O, which would significantly impact its shape and electronic properties. DFT calculations, often coupled with topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM), can precisely characterize the strength and nature of these intra- and intermolecular interactions. researchgate.netmdpi.commdpi.commdpi.com

Prediction of Reactive Sites and Electrophilic/Nucleophilic Behavior

DFT calculations can map the electrostatic potential (ESP) on the molecular surface, revealing electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. rsc.org This information is invaluable for predicting how a molecule will interact with other reagents or a biological receptor. rsc.orgmdpi.com For this compound, the oxygen atoms of the carbonyl and acetyl groups are expected to be nucleophilic sites, while the pyrrole ring itself is known to be susceptible to electrophilic attack, typically at the carbon adjacent to the nitrogen. aklectures.com

Furthermore, Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be used to predict reactivity. mdpi.com A small HOMO-LUMO energy gap generally implies high chemical reactivity. rsc.org By calculating these electronic descriptors, DFT can provide a quantitative basis for understanding the electrophilic and nucleophilic character of different parts of the molecule, guiding the prediction of its chemical behavior and potential reaction mechanisms. beilstein-journals.orgresearchgate.netccsenet.orgresearchgate.netmit.edu

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method aimed at revealing the mathematical relationships between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new derivatives with enhanced efficacy.

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors. These descriptors can be broadly categorized as physicochemical, topological, electronic, and steric. The process involves the development of a mathematical model that links these descriptors to the observed biological activity.

A typical QSAR study on pyrrole derivatives would involve the following steps:

Data Set Selection: A series of pyrrole compounds with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial activity) is selected.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For instance, in a study on oxadiazole-ligated pyrrole derivatives, 2D and 3D-QSAR models were successfully developed to identify key structural fragments required for antitubercular activity. nih.gov The 2D-QSAR model, developed using MLR, showed a squared correlation coefficient (r²) of 0.9827, indicating a strong correlation between the selected descriptors and the biological activity. nih.gov Such models can guide the modification of the this compound scaffold to optimize its activity.

Key molecular descriptors often found to be significant in QSAR studies of heterocyclic compounds include:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as dipole moment and orbital energies, which influence how the molecule interacts with its biological target.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

The insights gained from QSAR models are pivotal for the rational design of new derivatives of this compound with potentially improved therapeutic profiles.

In Silico Pharmacokinetic and Pharmacodynamic (ADME/PK/PD) Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as pharmacokinetic (PK) and pharmacodynamic (PD) parameters, is a critical step in the early stages of drug discovery. These computational methods allow for the assessment of the druglikeness of a compound, such as this compound, thereby reducing the likelihood of late-stage clinical trial failures. mdpi.com

Various computational models and software are available to predict these properties. These tools often utilize a compound's chemical structure to estimate a range of parameters that are crucial for its in vivo behavior. For pyrrole-based compounds, which are of significant interest in medicinal chemistry, in silico ADME predictions are routinely performed.

For example, an in silico ADME analysis was conducted on a promising pyrrole-based hydrazide-hydrazone, a compound class structurally related to this compound. pensoft.net The study utilized the QikProp module in Maestro to evaluate pharmaceutically relevant properties. pensoft.net The results of such an analysis can be presented in a tabular format to provide a clear overview of the compound's predicted pharmacokinetic profile.

Table 1: Predicted ADME Properties of a Representative Pyrrole-based Compound This data is for a related pyrrole-based hydrazide-hydrazone and is presented as an illustrative example of the types of predictions made for this class of compounds. pensoft.net

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 450.49 | 130.0–725.0 |

| Hydrogen Bond Donors | 2 | 0.0–6.0 |

| Hydrogen Bond Acceptors | 6.5 | 2.0–20.0 |

| Predicted Octanol/Water Partition Coefficient (QPlogPo/w) | 3.654 | -2.0–6.5 |

| Predicted Aqueous Solubility (QPlogS) | -5.14 | -6.5–0.5 |

| Predicted Caco-2 Cell Permeability (QPPCaco) | 43.08 | < 25 (poor), > 500 (great) |

| Predicted Brain/Blood Partition Coefficient (QPlogBB) | -1.13 | -3.0–1.2 |

| Human Oral Absorption | 2 (medium) | 1 (low), 2 (medium), 3 (high) |

These predictions are guided by established principles such as Lipinski's Rule of Five, which helps in assessing the druglikeness of a chemical compound. mdpi.com The parameters in the table provide insights into various aspects of the compound's behavior:

Absorption: Indicated by properties like aqueous solubility and Caco-2 cell permeability.

Distribution: Reflected by the brain/blood partition coefficient.

Metabolism and Excretion: While not explicitly detailed in the table, these are also crucial components of a full ADME profile.

Such in silico assessments are invaluable for prioritizing lead compounds and for guiding the chemical modifications needed to improve the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The core of AIM theory lies in the topological analysis of the electron density, ρ(r). Critical points in the electron density are located where the gradient of the density is zero. These points are classified based on the curvature of the electron density. Of particular importance are the bond critical points (BCPs), which are found between two interacting atoms.

The properties of the electron density at a BCP provide quantitative information about the nature of the chemical bond. Key parameters include:

The electron density at the BCP (ρ(rb)): A higher value is indicative of a stronger bond.

The Laplacian of the electron density (∇²ρ(rb)): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(rb) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(rb) > 0).

The total energy density (H(rb)): This can also be used to characterize the degree of covalency in a bond.

Table 2: Illustrative AIM Parameters for Different Types of Chemical Bonds This table presents typical ranges for AIM parameters and is for illustrative purposes to demonstrate the type of data obtained from an AIM analysis.

| Bond Type | ρ(rb) (a.u.) | ∇²ρ(rb) (a.u.) | H(rb) (a.u.) |

| Covalent | > 0.2 | < 0 | < 0 |

| Polar Covalent | 0.1 - 0.3 | > 0 or < 0 | < 0 |

| Ionic | < 0.1 | > 0 | > 0 |

| Hydrogen Bond | 0.002 - 0.04 | > 0 | > 0 or < 0 |

By applying AIM theory to this compound, researchers could:

Quantify the strength of the intramolecular hydrogen bonds.

Characterize the degree of electron delocalization within the pyrrole ring and its substituents.

Analyze the nature of the interactions between the molecule and its biological target, providing a deeper understanding of its mechanism of action.

In essence, AIM theory offers a rigorous framework for understanding the chemical bonding and intermolecular interactions of this compound at a fundamental electronic level.

Structure Activity Relationship Sar and Scaffold Modification Principles

Influence of Substituents on Biological Potency and Selectivity of Pyrrole (B145914) Carbohydrazides

The biological activity of pyrrole carbohydrazide (B1668358) derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. While specific SAR studies on 4-acetyl-1H-pyrrole-2-carbohydrazide are limited, broader investigations into related pyrrole scaffolds provide valuable insights into how substituents can modulate potency and selectivity.

In a study on novel pyrrole-based hydrazones, it was observed that the position of substituents on the pyrrole ring plays a critical role in their antiproliferative activity. The research suggested that substitution at the β-position (C3 or C4) of the pyrrole ring could enhance the compound's functionality, potentially through more specific interactions with target proteins. nih.gov For instance, hydrazones formed by the condensation of a pyrrole carbohydrazide with β-pyrrole aldehydes demonstrated greater antiproliferative activity compared to those derived from α-pyrrole aldehydes. nih.gov This highlights the strategic importance of the placement of substituents on the pyrrole core for achieving desired biological outcomes.

Table 1: Influence of Pyrrole Ring Substitution on Biological Activity of Pyrrole Carbohydrazide Analogs

| Compound Series | Pyrrole Ring Substituent(s) | Observed Biological Activity | Key Finding | Reference |

| Pyrrole Hydrazones | Varied aldehyde substitution on a separate pyrrole ring | Antiproliferative | Condensation with β-aldehydes led to more bioactive compounds than with α-aldehydes. nih.gov | nih.gov |

Strategic Derivatization of the Pyrrole Ring for Enhanced Activity

Strategic derivatization of the pyrrole ring is a key approach to enhancing the biological activity of this compound analogs. This involves the introduction of various functional groups at different positions of the pyrrole nucleus to optimize interactions with the biological target and improve pharmacokinetic properties.

Another important derivatization strategy involves the modification of substituents at the C3 and C5 positions of the pyrrole ring. Introducing small, lipophilic groups or hydrogen bond donors/acceptors at these positions can lead to additional binding interactions with the target protein, thereby enhancing potency. For example, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the presence of vicinal 4,5-diphenyl groups was found to be important for their inhibitory potency against metallo-β-lactamases. nih.gov While this study is on a different pyrrole scaffold, it underscores the principle that bulky substituents on the pyrrole ring can play a crucial role in defining the molecule's activity.

The acetyl group at the C4 position also presents an opportunity for derivatization. It can be reduced to an alcohol, converted to an oxime, or used as a handle for further chemical modifications to explore the surrounding chemical space and potentially engage in additional interactions with the target.

Modifications at the Carbohydrazide Moiety to Explore Pharmacophore Space

The carbohydrazide moiety (-CONHNH2) of this compound is a versatile functional group that can be readily modified to explore the pharmacophore space and modulate biological activity. The hydrazide group is a known pharmacophore in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets. nih.gov

A primary and widely explored modification is the condensation of the terminal amino group of the hydrazide with various aldehydes or ketones to form hydrazones. This strategy introduces a diverse range of substituents, allowing for a systematic investigation of the impact of different chemical features on activity. Studies on other heterocyclic carbohydrazides have shown that the nature of the aldehyde used for condensation significantly influences the biological profile of the resulting hydrazones. For instance, the introduction of aromatic and heteroaromatic rings can lead to compounds with potent antimicrobial, and anticancer activities.

The general structure of such hydrazones is represented by the formula: 4-acetyl-1H-pyrrol-2-CONHN=CHR, where R can be a wide variety of substituents. The electronic properties of the R group (electron-donating or electron-withdrawing) and its steric bulk can fine-tune the activity of the molecule.

Beyond hydrazone formation, the carbohydrazide moiety can be acylated to form diacylhydrazines or cyclized to generate various five-membered heterocycles such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. These modifications can alter the molecule's rigidity, polarity, and hydrogen bonding capacity, potentially leading to new interactions with the target and improved pharmacological properties.

Table 2: Potential Modifications at the Carbohydrazide Moiety and Their Rationale

| Modification | Resulting Functional Group | Rationale |

| Condensation with Aldehydes/Ketones | Hydrazone | Introduce diverse substituents to probe pharmacophore space. |

| Acylation | Diacylhydrazine | Alter electronic properties and hydrogen bonding potential. |

| Cyclization with Carbon Disulfide | 1,3,4-Thiadiazole | Introduce a new heterocyclic ring to explore different chemical space. |

| Cyclization with Phosgene Derivatives | 1,3,4-Oxadiazol-2-one | Create a more rigid scaffold and alter polarity. |

Molecular Hybridization and Scaffold Hopping Strategies in Pyrrole Chemistry

Molecular hybridization and scaffold hopping are advanced medicinal chemistry strategies that can be applied to the this compound scaffold to discover novel bioactive compounds.

Molecular Hybridization involves the combination of two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. The goal is to create a new molecule with an enhanced or a dual mode of action. For the this compound scaffold, one could envision hybridizing it with other known anticancer, antimicrobial, or anti-inflammatory agents. For example, the carbohydrazide moiety could be linked to a quinoline (B57606) scaffold, which is known to possess DNA-gyrase inhibitory properties. researchgate.net This could potentially lead to a dual-action antimicrobial agent.

Scaffold Hopping is a strategy used to identify isosteric replacements for a core molecular scaffold while retaining the key binding interactions with the biological target. This is often employed to improve physicochemical properties, overcome patent limitations, or find novel chemical series. Starting from the this compound scaffold, one could computationally or synthetically explore replacing the pyrrole ring with other five- or six-membered heterocycles such as pyrazole (B372694), imidazole, or pyridine. For instance, a scaffold hopping approach was successfully used to design novel pyrazoline-based cannabinoid receptor ligands starting from known pyrazole antagonists. nih.gov This demonstrates the potential of this strategy to generate new chemical entities with altered pharmacological profiles. The key is to maintain the spatial arrangement of the essential pharmacophoric features, such as the hydrogen bond donors and acceptors and the hydrophobic acetyl group.

These advanced strategies, guided by computational modeling and synthetic chemistry, offer powerful avenues for leveraging the chemical information from the this compound scaffold to develop next-generation therapeutic agents.

Future Directions and Research Perspectives

Exploration of Novel and Green Synthetic Pathways for Pyrrole (B145914) Carbohydrazides

The synthesis of pyrrole derivatives is a cornerstone of heterocyclic chemistry, with established methods including the Paal-Knorr, Knorr, and Hantzsch syntheses. semanticscholar.orgnih.gov However, the future of pharmaceutical manufacturing hinges on the development of environmentally benign and efficient synthetic protocols. Green chemistry principles are increasingly being applied to the synthesis of pyrrole scaffolds, which are essential for producing 4-acetyl-1H-pyrrole-2-carbohydrazide and its derivatives.

Key areas of exploration in green synthesis include:

Eco-friendly Solvents and Catalysts: Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches prioritize the use of greener alternatives like water, lactic acid, or ionic liquids. semanticscholar.orgresearchgate.net The use of heterogeneous catalysts, nanoparticles, and biocatalysts is also gaining prominence, as they can be easily recovered and recycled, minimizing waste. nih.govdtu.dk For instance, the Paal-Knorr condensation can be efficiently carried out in aqueous micellar media using surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and sonochemistry (the use of ultrasound) can significantly accelerate reaction rates, reduce energy consumption, and often improve product yields compared to conventional heating methods. semanticscholar.orgnih.gov

Atom Economy and One-Pot Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable. nih.gov These reactions maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product, thereby reducing byproduct formation. nih.gov Developing a one-pot MCR for the this compound core would represent a significant advancement in its sustainable production.

| Green Synthetic Strategy | Description | Advantages |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-sourced acids (e.g., lactic acid). semanticscholar.orglucp.net | Reduced toxicity, lower environmental impact, improved safety. |

| Heterogeneous Catalysis | Employing solid-phase catalysts (e.g., nanoparticles, montmorillonite (B579905) K10) that can be easily separated from the reaction mixture. nih.govmdpi.com | Catalyst recyclability, simplified product purification, reduced waste. researchgate.net |

| Microwave/Ultrasound | Using alternative energy sources to accelerate reactions. semanticscholar.org | Shorter reaction times, increased yields, lower energy consumption. |

| Multi-Component Reactions | Combining three or more starting materials in a single synthetic operation. nih.gov | High atom efficiency, reduced number of synthetic steps, simplified procedures. |

Design of Targeted Analogs for Specific Biological Pathways and Neglected Tropical Diseases

The this compound scaffold is a promising starting point for the design of new therapeutic agents. By systematically modifying its structure, researchers can develop analogs with enhanced potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies: The core structure can be modified at several positions. For example, the acetyl group can be altered, the pyrrole ring can be substituted, and the carbohydrazide (B1668358) moiety can be condensed with various aldehydes or ketones to form hydrazones. nih.gov These modifications influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its biological activity. cmjpublishers.com SAR studies help identify which chemical features are crucial for a desired therapeutic effect, such as antimicrobial or antifungal activity. nih.gov

Targeting Specific Enzymes and Pathways: Pyrrole derivatives have shown activity against a wide range of biological targets. Analogs can be designed to inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation. For instance, pyrrole-based compounds have been developed as inhibitors of histone deacetylases (HDACs) and the B-Raf kinase, both important targets in cancer therapy. nih.govnih.gov Pyrrole carbohydrazide analogs have also been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase, an enzyme essential for fatty acid synthesis in bacteria like Mycobacterium tuberculosis. researchgate.net

Addressing Neglected Tropical Diseases (NTDs): There is a critical need for new drugs to treat NTDs. The structural versatility of pyrrole-based compounds makes them attractive candidates for this purpose. Research efforts could focus on designing and screening this compound analogs against pathogens responsible for diseases like tuberculosis, leishmaniasis, and Chagas disease. The development of antituberculosis lead candidates such as BM212 highlights the potential of the pyrrole framework in this area. nih.govresearchgate.net

| Example Analog Class | Potential Biological Target | Therapeutic Area |

| Pyrrole Hydrazones | Microbial enzymes, DNA | Antimicrobial, Anticancer nih.gov |

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase (InhA) | Antitubercular researchgate.net |

| N-Linked 2-Acetylpyrroles | Histone Deacetylases (HDACs) | Anticancer nih.gov |

| 3,4-Dimethyl-1H-pyrrole-2-carbohydrazides | Sterol 14α-demethylase | Antifungal nih.gov |

Advanced Computational Modeling Integration for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling a more rational and efficient design of new drug candidates. openmedicinalchemistryjournal.com These in silico methods can be applied to the this compound scaffold to predict and optimize the therapeutic potential of its derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. openmedicinalchemistryjournal.com For pyrrole carbohydrazide analogs, docking studies can elucidate how they interact with the active site of an enzyme, such as sterol 14α-demethylase in fungi. nih.gov This information is crucial for understanding the mechanism of action and for designing new analogs with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net By analyzing how different structural modifications affect a compound's potency, QSAR can guide the design of more effective molecules and predict the activity of yet-to-be-synthesized analogs.

Virtual Screening (VS): Virtual screening involves using computational methods to search large libraries of chemical compounds to identify those most likely to bind to a drug target. openmedicinalchemistryjournal.com Starting with the this compound core, VS can be used to explore vast chemical spaces and prioritize a smaller, more manageable number of derivatives for synthesis and biological testing.

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com Evaluating these properties in silico at an early stage helps to identify compounds with poor pharmacokinetic profiles, reducing the likelihood of late-stage failures in the drug development pipeline.

| Computational Method | Application in Drug Design | Example for Pyrrole Derivatives |

| Molecular Docking | Predicts ligand-receptor binding mode and affinity. openmedicinalchemistryjournal.com | Simulating the interaction of analogs with microbial enzymes to guide inhibitor design. nih.govmdpi.com |

| QSAR | Correlates chemical structure with biological activity. mdpi.com | Developing models to predict the antifungal potency of new pyrrole hydrazones. |

| Virtual Screening | Screens large compound libraries to identify potential hits. openmedicinalchemistryjournal.com | Identifying novel pyrrole-based scaffolds with potential activity against a new biological target. |

| ADME Prediction | Predicts pharmacokinetic properties of molecules. mdpi.com | Assessing the drug-likeness of newly designed this compound analogs. |

Integration with High-Throughput Screening Methodologies for Lead Identification

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. oncodesign-services.comsygnaturediscovery.com Integrating HTS with a focused chemical library derived from this compound can significantly accelerate the identification of promising lead compounds.

The process typically involves several key stages:

Library Synthesis: A diverse library of analogs based on the this compound scaffold is synthesized, often using combinatorial chemistry techniques to efficiently generate a wide range of structural variations.

Assay Development: A robust and sensitive biological assay is developed to measure the desired activity, such as the inhibition of a specific enzyme or the killing of a microbial pathogen. The assay must be miniaturized and automated for use in HTS.

Screening Campaign: The chemical library is tested using the automated HTS system. This process can screen thousands of compounds per day, generating vast amounts of data on their biological activity. oncodesign-services.com

Hit Identification and Validation: Compounds that show significant activity in the primary screen are identified as "hits." oncodesign-services.com These hits are then re-tested and subjected to secondary, more specific assays to confirm their activity and eliminate false positives.

Hit-to-Lead Optimization: Confirmed hits serve as the starting point for the hit-to-lead process. Medicinal chemists then synthesize further analogs to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a clinical candidate. oncodesign-services.com

By combining the rational design of a focused chemical library around the this compound core with the power of HTS, researchers can efficiently explore the therapeutic potential of this scaffold and accelerate the discovery of new medicines.

Q & A

Q. What are the common synthetic routes for 4-acetyl-1H-pyrrole-2-carbohydrazide, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. A widely used approach employs the Vilsmeier–Haack reaction to introduce acetyl groups, followed by Friedel–Crafts acylation to stabilize the pyrrole core ( ). Key steps include:

- Reaction Conditions :

- Use of POCl₃ as a catalyst for formylation/acetylation (Vilsmeier–Haack step).

- Temperature control (50–80°C) to avoid side reactions like over-acylation.

- Solvent selection (e.g., DMF or THF) to enhance intermediate stability.

- Characterization : Post-synthesis, X-ray crystallography (e.g., monoclinic P2₁/n space group) and NMR spectroscopy are critical to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles (e.g., C4–N1–H1A = 125.0°) and hydrogen-bonding networks (e.g., N1–H1A···O2 interactions) to confirm molecular geometry .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., acetyl protons at δ ~2.5 ppm) and aromaticity of the pyrrole ring .

- FT-IR : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

Q. What biological activities have been reported for structurally related carbohydrazides?

Methodological Answer: Related pyrrolidone-carbohydrazides exhibit nootropic and anxiolytic activity in murine models ( ). Key findings include:

- In vitro assays : Testing acetylcholinesterase inhibition (IC₅₀ values) to screen for cognitive enhancement potential.

- In vivo models : Morris water maze tests for memory retention, with dose-dependent efficacy observed at 10–50 mg/kg .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for carbohydrazide derivatives?

Methodological Answer: Contradictions in activity (e.g., nootropic vs. inactive derivatives) often arise from structural variations or assay conditions . Strategies include:

- Comparative SAR Studies : Systematically modifying substituents (e.g., replacing acetyl with trifluoromethyl groups) and evaluating activity trends .